Regioisomeric Differentiation: LogP and Predicted Lipophilicity vs. 3-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole
The target compound, 5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, exhibits a calculated LogP of 4.30 . Its regioisomer, 3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 330210-24-7), is predicted to have a lower LogP of 3.8 [1]. This difference in predicted lipophilicity is a direct consequence of the reversed substituent positions on the 1,2,4-oxadiazole core and will influence membrane permeability and distribution in biological assays, as well as chromatographic behavior.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 4.30 |
| Comparator Or Baseline | 3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole: 3.8 |
| Quantified Difference | ΔLogP = 0.5 |
| Conditions | ACD/Labs Percepta prediction vs. Molaid calculation |
Why This Matters
A difference in LogP of 0.5 log units is significant and translates to a more than three-fold difference in lipophilicity, directly impacting solubility, membrane permeability, and bioassay performance, making regioisomeric substitution inadvisable.
- [1] 3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole. Molaid. https://www.molaid.com/MS_235718 View Source
